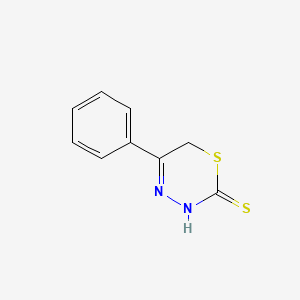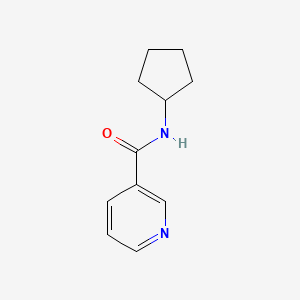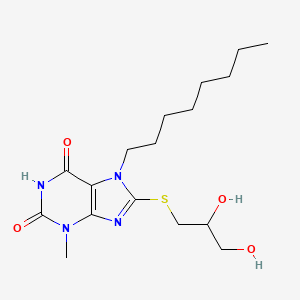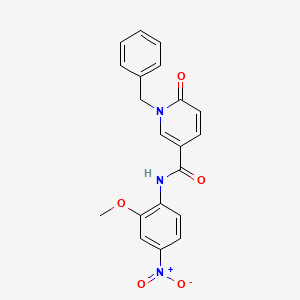
5-Phenyl-3,6-dihydro-1,3,4-thiadiazine-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Phenyl-3,6-dihydro-1,3,4-thiadiazine-2-thione, also known as Phenylthiourea, is a heterocyclic organic compound. It has been widely studied for its various applications in the field of chemistry and biochemistry. Phenylthiourea is a versatile compound that has been used in various scientific research applications, including drug development, enzyme inhibition, and toxicity studies.
Mécanisme D'action
5-Phenyl-3,6-dihydro-1,3,4-thiadiazine-2-thioneea acts as an inhibitor of various enzymes, including tyrosinase, peroxidase, and catalase. It forms a reversible complex with the active site of the enzyme, thereby inhibiting its activity. The mechanism of inhibition varies depending on the enzyme and the specific reaction involved.
Biochemical and Physiological Effects:
5-Phenyl-3,6-dihydro-1,3,4-thiadiazine-2-thioneea has been shown to have various biochemical and physiological effects. It has been reported to induce oxidative stress in cells and to inhibit the growth of cancer cells. 5-Phenyl-3,6-dihydro-1,3,4-thiadiazine-2-thioneea has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
5-Phenyl-3,6-dihydro-1,3,4-thiadiazine-2-thioneea is a versatile compound that has several advantages for use in lab experiments. It is readily available, inexpensive, and easy to synthesize. It has a long shelf life and can be stored at room temperature. However, 5-Phenyl-3,6-dihydro-1,3,4-thiadiazine-2-thioneea has some limitations, including its potential toxicity and the need for caution when handling and disposing of it.
Orientations Futures
There are several future directions for the study of 5-Phenyl-3,6-dihydro-1,3,4-thiadiazine-2-thioneea. One area of research is the development of new tyrosinase inhibitors for the treatment of hyperpigmentation disorders. Another area of research is the study of the neuroprotective effects of 5-Phenyl-3,6-dihydro-1,3,4-thiadiazine-2-thioneea in animal models of neurodegenerative diseases. Additionally, 5-Phenyl-3,6-dihydro-1,3,4-thiadiazine-2-thioneea could be used as a tool for the study of oxidative stress in cells and for the development of new antioxidant therapies.
Méthodes De Synthèse
5-Phenyl-3,6-dihydro-1,3,4-thiadiazine-2-thioneea can be synthesized by the reaction of aniline and thiourea in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The purity of the product can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
5-Phenyl-3,6-dihydro-1,3,4-thiadiazine-2-thioneea has been used in various scientific research applications. It is commonly used as a reagent in the determination of the presence of hydrogen peroxide in biological samples. 5-Phenyl-3,6-dihydro-1,3,4-thiadiazine-2-thioneea reacts with hydrogen peroxide to form a yellow-colored complex, which can be detected spectrophotometrically.
5-Phenyl-3,6-dihydro-1,3,4-thiadiazine-2-thioneea has also been used in the study of enzyme inhibition. It is a potent inhibitor of the enzyme tyrosinase, which is involved in the production of melanin. 5-Phenyl-3,6-dihydro-1,3,4-thiadiazine-2-thioneea has been used to study the mechanism of action of tyrosinase inhibitors and to develop new inhibitors for the treatment of hyperpigmentation disorders.
Propriétés
IUPAC Name |
5-phenyl-3,6-dihydro-1,3,4-thiadiazine-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S2/c12-9-11-10-8(6-13-9)7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJDJOIFXXPACS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NNC(=S)S1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenyl-3,6-dihydro-1,3,4-thiadiazine-2-thione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,6-Diamino-2-(4-ethoxybenzoyl)-4-ethylthieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2631978.png)
![(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2631979.png)

![Methyl 4-chloro-3-[(3-phenyladamantanyl)carbonylamino]benzoate](/img/structure/B2631981.png)

![N-[(furan-2-yl)methyl]-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2631984.png)

![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone](/img/structure/B2631986.png)

![1-methyl-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2631992.png)

![N-(1-cyanocyclohexyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2631995.png)

